2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,4-dimethylphenyl)ethan-1-one
Description
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,4-dimethylphenyl)ethan-1-one is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core linked via a thioether bridge to a substituted ethanone moiety. The 2,4-dimethylphenyl group at the ethanone position contributes to its steric and electronic properties, influencing its biological activity and stability.
Properties
Molecular Formula |
C12H12N2OS2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C12H12N2OS2/c1-8-3-4-10(9(2)5-8)11(15)6-16-12-14-13-7-17-12/h3-5,7H,6H2,1-2H3 |
InChI Key |
YHRKIZIQYDGACC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NN=CS2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analysis
- Antifungal Activity: The target compound shares a thiadiazole-thioether backbone with compound 3j, which demonstrated potent antifungal activity against Candida species. The 4-chlorophenylamino group in 3j enhances binding to fungal ergosterol biosynthesis enzymes, a mechanism likely shared by the target compound due to its analogous structure . Oxadiazole-thiadiazole hybrids (e.g., 6e, 6k, 6r) with cyclohexylamino substituents showed ergosterol inhibition, suggesting that bulky substituents on the thiadiazole ring improve antifungal potency .
- Anticancer Activity: Derivatives bearing pyrimidine moieties (e.g., 4a–g) exhibited cytotoxic effects, likely due to DNA intercalation or kinase inhibition.
Structural Stability :
Research Findings and Mechanistic Insights
Antifungal Mechanisms
- Ergosterol Biosynthesis Inhibition : Thiadiazole derivatives disrupt ergosterol synthesis in fungi, a key pathway for membrane integrity. Compound 3j reduced ergosterol levels by 60–70% in C. albicans, comparable to ketoconazole .
- Docking Studies: Molecular docking revealed that the thiadiazole-thioether scaffold binds to lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol production .
Anticancer Mechanisms
- Cytotoxicity : Pyrimidine-containing analogs (4a–g ) induced apoptosis in cancer cells, with IC₅₀ values ranging from 8–25 µM. The absence of pyrimidine in the target compound suggests divergent mechanisms, possibly favoring antifungal over anticancer activity .
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole-2-thiol Core
The 1,3,4-thiadiazole ring system is typically constructed via cyclization reactions. A widely employed method involves the treatment of thiosemicarbazides with carbon disulfide (CS₂) under alkaline conditions. For instance, heating thiosemicarbazide derivatives with CS₂ in ethanol containing potassium hydroxide yields 1,3,4-thiadiazole-2-thiols through intramolecular cyclization (Figure 1). This method, validated in multiple studies, offers yields exceeding 70% when optimized for reaction time and temperature.
Alternative approaches include the use of hydrazonoyl halides, as demonstrated by Kamel et al., who synthesized thiadiazole derivatives via reactions between N-(4-nitrophenyl)acetohydrazonoyl bromide and dithiocarbazates. While this method requires stringent anhydrous conditions, it provides precise control over substituent placement on the thiadiazole ring.
Preparation of the Chloroacetyl Intermediate
The ketone-thioether moiety is introduced via a chloroacetylated aromatic precursor. Friedel-Crafts acylation of 2,4-dimethylbenzene with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) generates 2-chloro-1-(2,4-dimethylphenyl)ethan-1-one (Figure 2). This intermediate is critical for subsequent nucleophilic substitution with the thiadiazole-2-thiol.
Reaction Conditions:
Coupling of Thiadiazole-2-thiol and Chloroacetyl Intermediate
The final step involves a nucleophilic substitution reaction between the thiadiazole-2-thiol and the chloroacetyl intermediate. In a protocol adapted from Sroor et al., equimolar quantities of both reactants are refluxed in acetone with potassium carbonate (K₂CO₃) as the base. The thiolate anion attacks the electrophilic carbon of the chloroacetyl group, displacing chloride and forming the thioether bond (Figure 3).
Optimized Parameters:
- Solvent: Acetone (anhydrous)
- Base: K₂CO₃ (1.5 equivalents)
- Temperature: Reflux (56°C)
- Duration: 12–16 hours
- Yield: 74–86%
Analytical Characterization
Spectroscopic Confirmation
1H NMR Analysis:
- Thiadiazole protons: Singlets at δ 7.85–8.10 ppm.
- Methylene group (-SCH₂CO-): Quartet at δ 4.40–4.78 ppm (J = 14–16 Hz).
- Aromatic protons (2,4-dimethylphenyl): Doublets at δ 7.25–7.45 ppm (ortho and para substituents).
13C NMR Analysis:
High-Resolution Mass Spectrometry (HRMS):
Comparative Analysis of Synthetic Methodologies
Challenges and Optimization Strategies
By-Product Formation
Oxidation of the thiol to disulfide represents a common side reaction, mitigated by conducting reactions under nitrogen atmosphere and using fresh, anhydrous solvents. Additionally, excess K₂CO₃ (1.5–2.0 equivalents) ensures complete deprotonation of the thiol.
Purification Techniques
Recrystallization from ethanol or ethyl acetate/hexane mixtures efficiently removes unreacted starting materials. For complex mixtures, column chromatography with silica gel (eluent: 3:7 ethyl acetate/hexane) achieves >95% purity.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-((1,3,4-thiadiazol-2-yl)thio)-1-(2,4-dimethylphenyl)ethan-1-one, and what are the critical reaction intermediates?
- Methodological Answer : The compound is typically synthesized via alkylation or condensation reactions. For example, a general procedure involves reacting 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one with a 1,3,4-thiadiazole-2-thiol derivative under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) . Key intermediates include the bromoethanone precursor and the thiadiazole-thiolate anion. Yield optimization often requires strict control of stoichiometry (1:1 molar ratio) and reaction time (6–12 hours) .
Q. How is the structural identity of the compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on a combination of:
- NMR spectroscopy : H and C NMR to confirm aromatic protons (e.g., δ 7.99–8.01 ppm for aryl groups) and carbonyl resonance (δ ~200 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 282 [M+1]) and fragmentation patterns .
- Elemental analysis : Validation of C, H, N, and S content (e.g., C: 46.96%, S: 22.79%) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from variations in:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), solvent carriers (DMSO vs. ethanol), or incubation times .
- Compound purity : HPLC or TLC validation (>95% purity) is critical to exclude confounding effects from byproducts .
- Statistical rigor : Replicate experiments (n ≥ 3) and dose-response curves (IC values) should be compared across studies .
Q. How can molecular docking be leveraged to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Target selection : Prioritize proteins with known thiadiazole affinity (e.g., EGFR kinase or bacterial dihydrofolate reductase) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Input the compound’s 3D structure (optimized via DFT calculations) into the target’s active site .
- Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC data to refine predictive models .
Q. What experimental design considerations are critical for optimizing the compound’s synthetic yield and scalability?
- Methodological Answer :
- Solvent optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
- Scale-up protocols : Gradual temperature ramping (to avoid exothermic side reactions) and in-line FTIR monitoring for real-time reaction tracking .
Methodological Challenges and Solutions
Q. How can researchers address low reproducibility in synthesizing this compound across laboratories?
- Methodological Answer : Standardize protocols by:
- Detailed documentation : Specify reagent grades (e.g., ≥99% purity), solvent drying methods (e.g., molecular sieves), and inert atmosphere requirements (N/Ar) .
- Inter-lab validation : Collaborate with independent labs to replicate synthesis and characterization data, addressing variables like humidity or equipment calibration .
Q. What analytical techniques are most effective in tracking degradation products during stability studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
